molecular formula C18H19N3O2 B2594122 1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1210742-66-7

1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No.: B2594122
CAS No.: 1210742-66-7
M. Wt: 309.369
InChI Key: XTEJYWCWWMCTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications

Complex Formation and Molecular Interactions

A study by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopic titrations and quantum chemical calculations. This research highlighted the significance of substituent effects on complex formation, crucial for understanding molecular interactions involving urea derivatives (Ośmiałowski et al., 2013).

Catalytic Activity in Organic Synthesis

Kawazoe et al. (2015) reported on a phenylpyrrolidine-based urea catalyst exhibiting potent catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes. This research underscores the utility of urea derivatives as catalysts in synthetic organic chemistry, offering pathways to enantioselective synthesis (Kawazoe et al., 2015).

Structural Characterization and Crystallography

Atioğlu et al. (2017) conducted a structural analysis of N-[2-(Benzyl­idene­amino)­phen­yl]-N'-phenyl­urea, demonstrating the molecule's crystal structure and the formation of helical supramolecular chains. This work provides insights into the structural features of urea derivatives, which are pivotal for their potential applications in material science and molecular engineering (Atioğlu et al., 2017).

Potential Anticancer Agents

Research by Gaudreault et al. (1988) on 1-Aryl-3-(2-chloroethyl) ureas as potential anticancer agents evaluated their cytotoxicity against human adenocarcinoma cells. This investigation into urea derivatives' cytotoxic properties could inform the development of new chemotherapeutic agents (Gaudreault et al., 1988).

Antimicrobial Applications

Rajeswari et al. (2010) synthesized Mannich bases derived from 1-[(2,5-Dioxopyrrolidin-1-yl)(phenyl)methyl] urea and investigated their antimicrobial properties. The study's findings on the structural characterization and antimicrobial activity of these complexes highlight the potential of urea derivatives in addressing microbial resistance (Rajeswari et al., 2010).

Properties

IUPAC Name

1-benzyl-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-10-5-11-21(17)16-9-4-8-15(12-16)20-18(23)19-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEJYWCWWMCTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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